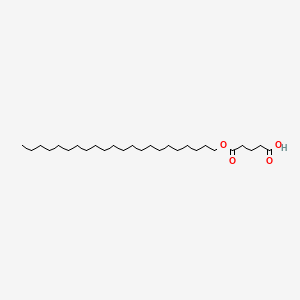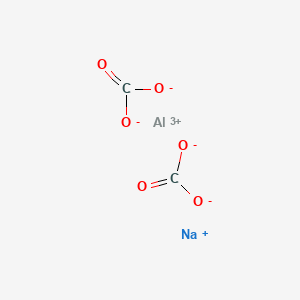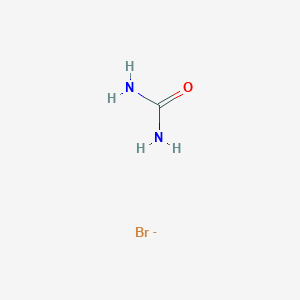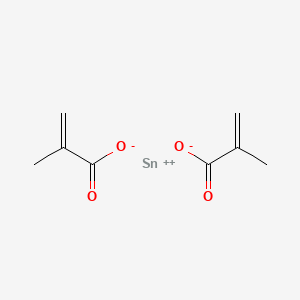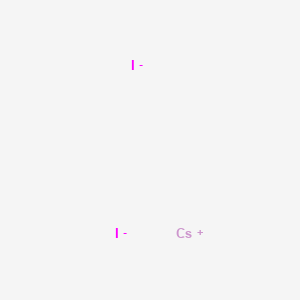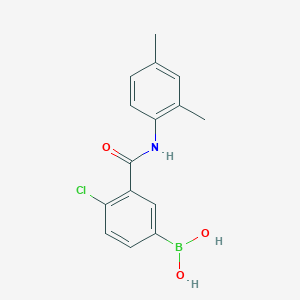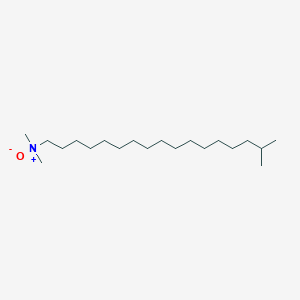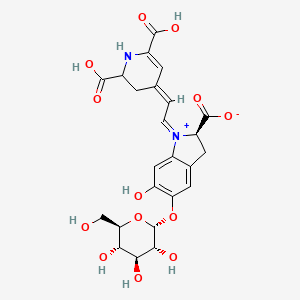
Betalains
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betalains are water-soluble pigments found in the vacuoles of plants belonging to the order Caryophyllales and in certain mushrooms. These pigments are responsible for the red-violet and yellow-orange colors observed in various plants. This compound are divided into two main categories: betacyanins, which are red-violet, and betaxanthins, which are yellow-orange. The most common betacyanin is betanin, found in red beets (Beta vulgaris) .
准备方法
Synthetic Routes and Reaction Conditions: Betalains can be synthesized through the hydroxylation of tyrosine to form L-DOPA, followed by the formation of betalamic acid through the action of enzymes such as CYP76AD1 and DODA. Betalamic acid then condenses with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) or various amino acids to form betacyanins and betaxanthins .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as beetroot. Techniques such as deep eutectic solvents (DES) have been used to extract and stabilize this compound from beetroot waste. These solvents, composed of magnesium chloride hexahydrate and urea, help in maintaining the stability of this compound under various conditions . Additionally, plant cell and organ cultures, including bioreactor technologies, have been employed to produce this compound on a large scale .
化学反应分析
Types of Reactions: Betalains undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, betalamic acid can condense with cyclo-DOPA or its derivatives to form betacyanins or betaxanthins . Betacyanins can also undergo decarboxylation, oxidation, conjugation, and chlorination reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include enzymes like CYP76AD1 and DODA, as well as chemical agents for oxidation and reduction reactions. Conditions such as pH, temperature, and light exposure can significantly affect the stability and reactivity of this compound .
Major Products Formed: The major products formed from the reactions of this compound include various betacyanins and betaxanthins, each with distinct colors and properties. For example, betanin is a prominent betacyanin found in red beets .
科学研究应用
Betalains have a wide range of scientific research applications due to their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, this compound are used as natural colorants and redox mediators. In biology and medicine, they are studied for their potential to scavenge free radicals, reduce oxidative stress, and inhibit cancer cell growth . This compound are also used in the food industry as natural colorants and in the development of functional foods .
作用机制
Betalains exert their effects through various molecular targets and pathways. They have been shown to mitigate inflammation by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. This compound also exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, they upregulate the expression of antioxidant enzymes such as Nrf2 and Ho1 .
相似化合物的比较
Betalains are often compared to anthocyanins, another group of plant pigments. While both this compound and anthocyanins serve similar functions in plants, they are mutually exclusive and are not found together in the same plant. This compound are unique in their nitrogen-containing structure, which distinguishes them from anthocyanins . Other similar compounds include carotenoids and chlorophylls, which also serve as natural colorants but differ in their chemical structure and properties .
List of Similar Compounds:- Anthocyanins
- Carotenoids
- Chlorophylls
This compound stand out due to their unique nitrogen-containing structure and their presence in specific plant families, making them a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
37279-84-8 |
|---|---|
分子式 |
C24H26N2O13 |
分子量 |
550.5 g/mol |
IUPAC 名称 |
(2R)-1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1 |
InChI 键 |
DHHFDKNIEVKVKS-MLZDZRTESA-N |
手性 SMILES |
C1[C@@H]([N+](=C/C=C/2\CC(NC(=C2)C(=O)O)C(=O)O)C3=CC(=C(C=C31)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-] |
规范 SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




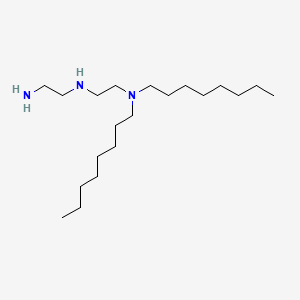
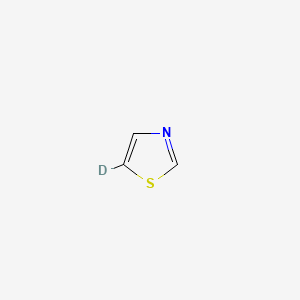


![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
